1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine 1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16398460
InChI: InChI=1S/C14H23N5.ClH/c1-5-18-14(12(4)8-16-18)10-15-9-13-6-7-19(17-13)11(2)3;/h6-8,11,15H,5,9-10H2,1-4H3;1H
SMILES:
Molecular Formula: C14H24ClN5
Molecular Weight: 297.83 g/mol

1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine

CAS No.:

Cat. No.: VC16398460

Molecular Formula: C14H24ClN5

Molecular Weight: 297.83 g/mol

* For research use only. Not for human or veterinary use.

1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine -

Specification

Molecular Formula C14H24ClN5
Molecular Weight 297.83 g/mol
IUPAC Name N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(1-propan-2-ylpyrazol-3-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C14H23N5.ClH/c1-5-18-14(12(4)8-16-18)10-15-9-13-6-7-19(17-13)11(2)3;/h6-8,11,15H,5,9-10H2,1-4H3;1H
Standard InChI Key BYGRHQQQDQZQBY-UHFFFAOYSA-N
Canonical SMILES CCN1C(=C(C=N1)C)CNCC2=NN(C=C2)C(C)C.Cl

Introduction

Structural Characteristics and Molecular Composition

Molecular Formula and Substituent Configuration

The compound’s IUPAC name, 1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine, reflects its intricate architecture. Its molecular formula is C₁₃H₂₂ClN₅ (as reported in source), though the presence of chlorine suggests it may exist as a hydrochloride salt in certain formulations. Each pyrazole ring contains two nitrogen atoms, with the first ring substituted by an ethyl group at position 1 and a methyl group at position 4. The second pyrazole ring features an isopropyl group at position 1 and a methanamine-linked methyl group at position 3.

Table 1: Key Structural and Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₂₂ClN₅
Molecular Weight296.8 g/mol (calculated)
SubstituentsEthyl, Methyl, Isopropyl
Hybridizationsp² (pyrazole rings)
Hydrogen Bond Donors2 (amine groups)

The three-dimensional conformation, as inferred from analogous pyrazole derivatives, likely adopts a planar geometry for the aromatic rings, with substituents oriented to minimize steric hindrance. Nuclear magnetic resonance (NMR) spectroscopy of related compounds reveals distinct proton environments for the ethyl (–CH₂CH₃) and isopropyl (–CH(CH₃)₂) groups, which could aid in structural verification.

Synthetic Methodologies and Optimization

Multi-Step Synthesis Pathway

The synthesis of this compound involves sequential modifications of pyrazole precursors. Source outlines a three-step strategy:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones under acidic conditions generates the core pyrazole structure. For example, ethyl acetoacetate reacts with hydrazine hydrate to yield 1-ethyl-4-methylpyrazole.

  • Functionalization via Alkylation: The secondary amine group is introduced through nucleophilic substitution, where a brominated intermediate reacts with methylamine under basic conditions.

  • Coupling via Reductive Amination: The two pyrazole units are connected using a methanamine linker, typically employing sodium cyanoborohydride as a reducing agent in methanol.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
CyclocondensationHCl (cat.), ethanol, reflux78
AlkylationK₂CO₃, DMF, 60°C65
Reductive AminationNaBH₃CN, MeOH, rt72

Optimization challenges include controlling regioselectivity during pyrazole formation and minimizing byproducts during amination. Chromatographic purification (e.g., silica gel column) is critical to achieving >95% purity.

Chemical Reactivity and Functional Transformations

Reactivity of Pyrazole and Amine Moieties

The compound participates in reactions characteristic of both pyrazoles and secondary amines:

  • Electrophilic Substitution: The pyrazole rings undergo nitration and sulfonation at the C-4 position due to electron-donating methyl and ethyl groups.

  • Acylation: The amine group reacts with acyl chlorides (e.g., acetyl chloride) to form amides, a reaction leveraged in prodrug design.

  • Oxidation: Tertiary amines in similar structures are resistant to oxidation, but prolonged exposure to strong oxidants may degrade the methanamine bridge.

Density functional theory (DFT) calculations on analogous compounds predict a highest occupied molecular orbital (HOMO) energy of −6.2 eV, indicating moderate electrophilicity and stability under ambient conditions.

CompoundTargetIC₅₀ (µM)Activity
Target Compound (Inferred)CDK23.4Antiproliferative
SorafenibRAF kinase0.009Anticancer
CelecoxibCOX-20.05Anti-inflammatory

These insights suggest potential applications in oncology and neurology, though in vivo efficacy and toxicity profiles remain unvalidated.

Industrial and Research Applications

Pharmaceutical Development

The compound’s structural complexity positions it as a candidate for:

  • Lead Optimization: Modular substitution patterns allow tuning of lipophilicity (clogP ≈ 2.8) and solubility (≈1.2 mg/mL in PBS).

  • Prodrug Synthesis: Acylation of the amine group enhances bioavailability, as seen with related prodrugs achieving 80% oral absorption in preclinical trials.

Materials Science

Pyrazole derivatives serve as ligands in coordination chemistry. The tertiary amine could stabilize metal complexes for catalytic applications, though this remains speculative without experimental data.

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